4-methoxy-N-(3-(p-tolylamino)quinoxalin-2-yl)benzenesulfonamide
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Overview
Description
4-methoxy-N-(3-(p-tolylamino)quinoxalin-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline sulfonamides. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological and biological activities, including antiviral, antibacterial, antifungal, anticancer, and antimalarial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(3-(p-tolylamino)quinoxalin-2-yl)benzenesulfonamide typically involves a multi-step process:
Chlorosulfonation: The initial step involves the chlorosulfonation of 2-(4-methoxyphenyl)quinoxaline using chlorosulfonic acid.
These reactions are carried out under mild conditions and do not require catalysts, making the process efficient and environmentally friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing robust purification techniques to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(3-(p-tolylamino)quinoxalin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be employed to modify the quinoxaline ring or the sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group or the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of substituted quinoxaline sulfonamides.
Scientific Research Applications
4-methoxy-N-(3-(p-tolylamino)quinoxalin-2-yl)benzenesulfonamide has several scientific research applications:
Biology: The compound exhibits antibacterial activity, making it a candidate for developing new antibiotics.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(3-(p-tolylamino)quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets bacterial enzymes and proteins, disrupting their normal function and leading to antibacterial effects.
Pathways Involved: It interferes with the synthesis of bacterial cell walls and proteins, ultimately leading to cell death.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-quinoxalin-2-yl-benzenesulfonyl chloride: A precursor in the synthesis of the target compound.
Quinoxaline N-oxides: Oxidized derivatives with different pharmacological properties.
Substituted quinoxaline sulfonamides: Variants with different substituents on the quinoxaline ring or sulfonamide group.
Uniqueness
4-methoxy-N-(3-(p-tolylamino)quinoxalin-2-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and p-tolylamino groups enhance its pharmacological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-methoxy-N-[3-(4-methylanilino)quinoxalin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-15-7-9-16(10-8-15)23-21-22(25-20-6-4-3-5-19(20)24-21)26-30(27,28)18-13-11-17(29-2)12-14-18/h3-14H,1-2H3,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQDWTYFPDABNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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